molecular formula C9H14N6 B14910995 n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine

n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B14910995
M. Wt: 206.25 g/mol
InChI Key: ISGDMDBNDLQRIX-UHFFFAOYSA-N
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Description

n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine is a compound that belongs to the class of tetrazolo[1,5-b]pyridazines. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The unique structure of tetrazolo[1,5-b]pyridazines makes them valuable for constructing multipurpose energetic materials .

Preparation Methods

The synthesis of n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of tetrazolo[1,5-b]pyridazine with tert-pentylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity .

Chemical Reactions Analysis

n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific tert-pentyl group, which may confer distinct chemical and physical properties compared to other tetrazolo[1,5-b]pyridazine derivatives.

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

N-(2-methylbutan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C9H14N6/c1-4-9(2,3)10-7-5-6-8-11-13-14-15(8)12-7/h5-6H,4H2,1-3H3,(H,10,12)

InChI Key

ISGDMDBNDLQRIX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC1=NN2C(=NN=N2)C=C1

Origin of Product

United States

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